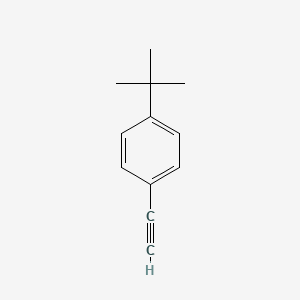

4-(Tert-Butyl)phenylacetylen

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-(Tert-butyl)phenylacetylene is utilized in various scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs and other bioactive molecules.

Agrochemicals: It is employed in the production of agrochemicals, including herbicides and insecticides.

Dyestuff: The compound is used in the synthesis of dyes and pigments for various industrial applications.

Wirkmechanismus

Target of Action

The primary target of 4-(Tert-butyl)phenylacetylene is cytochrome P450 2B4 (P450 2B4) . This enzyme plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds.

Mode of Action

4-(Tert-butyl)phenylacetylene acts as a potent mechanism-based inactivator for P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point of 70 °c/2 mmhg and density of 0.877 g/mL at 25 °C , may influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 4-(Tert-butyl)phenylacetylene’s action are largely dependent on its interaction with P450 2B4. By inactivating this enzyme, it may alter the metabolism of various compounds within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Tert-butyl)phenylacetylene. For instance, its solubility in different solvents, such as chloroform and hexane , may affect its bioavailability and distribution within the body. Additionally, its stability may be influenced by storage conditions .

Biochemische Analyse

Biochemical Properties

4-(Tert-butyl)phenylacetylene plays a crucial role in biochemical reactions, particularly as a mechanism-based inactivator of cytochrome P450 2B4 (P450 2B4). It interacts with this enzyme in a NADPH- and time-dependent manner, leading to the formation of a protein adduct with a 1:1 stoichiometry . The compound covalently binds to Thr302 of P450 2B4, altering the enzyme’s activity and inhibiting its catalytic function . This interaction highlights the compound’s potential in modulating enzyme activity and its relevance in biochemical studies.

Cellular Effects

The effects of 4-(Tert-butyl)phenylacetylene on various cell types and cellular processes are significant. It has been shown to inactivate cytochrome P450 2B4, which plays a role in drug metabolism and detoxification . This inactivation can influence cell signaling pathways, gene expression, and cellular metabolism by altering the enzyme’s activity. Additionally, the compound’s interaction with cytochrome P450 2B4 can affect the metabolism of other substrates processed by this enzyme, leading to broader cellular effects.

Molecular Mechanism

At the molecular level, 4-(Tert-butyl)phenylacetylene exerts its effects through covalent binding to the active site of cytochrome P450 2B4. This binding occurs at Thr302, where the terminal carbon of the acetylenic group is positioned close to the amino acid residue . The covalent modification of Thr302 alters the enzyme’s heme environment and substrate binding, leading to inhibition of its catalytic activity. This mechanism of action underscores the compound’s potential as a tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Tert-butyl)phenylacetylene have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the inactivation of cytochrome P450 2B4 by 4-(Tert-butyl)phenylacetylene is time-dependent, with the formation of a stable protein adduct . This stability suggests that the compound can have prolonged effects on enzyme activity and cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-(Tert-butyl)phenylacetylene vary with different dosages in animal models. At lower doses, the compound effectively inactivates cytochrome P450 2B4 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of other metabolic pathways and cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

4-(Tert-butyl)phenylacetylene is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes metabolic transformations, including hydroxylation and oxidation, mediated by cytochrome P450 enzymes These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular metabolism

Transport and Distribution

Within cells and tissues, 4-(Tert-butyl)phenylacetylene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . This distribution pattern can affect its localization and concentration within different cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

The subcellular localization of 4-(Tert-butyl)phenylacetylene is primarily influenced by its hydrophobic properties and interactions with cellular components. The compound tends to localize in lipid membranes and other hydrophobic regions within cells This localization can impact its activity and function, as well as its interactions with specific biomolecules and cellular structures

Vorbereitungsmethoden

4-(Tert-butyl)phenylacetylene can be synthesized from 4-tert-butylstyrene . The synthetic route involves the dehydrohalogenation of 4-tert-butylstyrene using a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-(Tert-butyl)phenylacetylene undergoes various types of chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the triple bond.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of catalysts such as palladium.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

Vergleich Mit ähnlichen Verbindungen

4-(Tert-butyl)phenylacetylene can be compared with other similar compounds, such as:

Phenylacetylene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

4-Ethynylanisole: Contains a methoxy group instead of a tert-butyl group, affecting its electronic properties and reactivity.

4-Ethynyltoluene: Has a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.

These comparisons highlight the unique steric and electronic properties of 4-(Tert-butyl)phenylacetylene, which influence its reactivity and applications in various fields.

Biologische Aktivität

4-(Tert-butyl)phenylacetylene (tBPA) is an organic compound notable for its biological activity, particularly as a mechanism-based inactivator of cytochrome P450 enzymes. This article compiles various research findings, case studies, and data tables to elucidate the biological implications and mechanisms of action associated with tBPA.

Cytochrome P450 Inhibition

tBPA has been identified as a potent inactivator of cytochrome P450 2B4 (P450 2B4), an enzyme critical in drug metabolism. Research indicates that tBPA inactivates P450 2B4 by forming a covalent adduct with the enzyme at Thr302, leading to steric hindrance that inhibits substrate binding. The partition ratio for this inactivation is near zero, suggesting that the reactive intermediate does not leave the active site during the inactivation process .

Key Findings:

- Inactivation Rate : The inactivation rate constant () for tBPA is approximately 0.12 min.

- Covalent Binding : tBPA forms a 1:1 stoichiometric adduct with P450 2B4, confirmed through liquid chromatography-mass spectrometry .

- Spectral Changes : The Soret band of the modified protein exhibits a red shift of 5 nm compared to the unmodified form, indicating alterations in the heme environment due to covalent modification .

Biological Implications

Cell Viability and Stress Response

Studies have demonstrated that exposure to tBPA can induce stress responses in human melanocytes. At concentrations around 250 µM, tBPA significantly reduces cell viability in immortalized melanocyte cell lines while sparing normal fibroblast cultures until higher concentrations are reached (1 mM) .

Stress Protein Induction

- HSP70 Expression : Treatment with tBPA results in a marked increase in HSP70 expression, a heat shock protein involved in cellular stress responses. In one study, HSP70 levels increased up to 6.1-fold in treated melanocytes compared to controls .

- Receptor Expression : Exposure to tBPA enhances the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, suggesting a potential role in sensitizing cells to apoptosis .

Table 1: Summary of Biological Activity and Mechanisms

Case Studies

-

Cytochrome P450 Inhibition Study :

- A detailed investigation into the mechanism by which tBPA inhibits P450 2B4 demonstrated that the compound binds covalently and alters enzyme activity without loss of heme integrity. This study utilized mass spectrometry for precise characterization of the binding interactions.

-

Melanocyte Viability Assessment :

- Research focusing on human melanocytes showed that tBPA exposure leads to significant cytotoxicity at elevated concentrations, alongside upregulation of stress response proteins like HSP70. This suggests potential implications for skin health and disease.

Eigenschaften

IUPAC Name |

1-tert-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373825 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-38-3 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(tert-butyl)phenylacetylene inactivate CYP2B4?

A: 4-(Tert-butyl)phenylacetylene acts as a potent mechanism-based inactivator of CYP2B4. [, ] This means that tBPA requires metabolic activation by CYP2B4 itself to exert its inhibitory effect. Upon binding to the CYP2B4 active site, tBPA is oxidized, generating a reactive intermediate. This reactive species then forms a covalent bond with a specific amino acid residue within the active site, Thr302, leading to irreversible inactivation of the enzyme. [, ]

Q2: What are the structural consequences of 4-(tert-butyl)phenylacetylene binding to CYP2B4?

A: The covalent attachment of tBPA to Thr302 in the active site of CYP2B4 leads to significant structural changes in the enzyme. Spectroscopic studies using resonance Raman spectroscopy have shown alterations in the heme environment upon tBPA binding. [] Additionally, the binding of typical CYP2B4 substrates, such as benzphetamine, is hindered, further confirming alterations in the active site structure. [] This structural disruption ultimately results in the inability of CYP2B4 to metabolize its substrates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.